![molecular formula C20H12N2O6 B2534830 Helioxanthin 8-1 CAS No. 840529-13-7](/img/structure/B2534830.png)
Helioxanthin 8-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anti-Hepatitis B Virus Activity
Helioxanthin 8-1 has demonstrated significant activity against the Hepatitis B Virus (HBV). It inhibits the replication of HBV by suppressing both HBV RNA and protein expression, as well as DNA replication in both wild-type and drug-resistant virus strains. This compound operates through a unique mechanism, distinct from other anti-HBV compounds, by decreasing the binding of specific transcription factors to HBV promoters, thus diminishing HBV promoter activity and blocking viral gene expression and replication (Ying et al., 2007).
Oral Cancer Treatment
Helioxanthin shows potential as a treatment for oral cancer. It inhibits the proliferation of oral squamous cell carcinoma cells by inducing cell cycle arrest and suppressing key signaling pathways, leading to reduced tumor growth in animal models. This demonstrates its potential as a novel candidate for oral cancer prevention (Lin et al., 2016).
Antiviral Activity Beyond HBV
Helioxanthin analogues exhibit broad-spectrum antiviral activity against several viruses, including hepatitis B, C, herpes simplex virus, Epstein-Barr virus, and cytomegalovirus. Specific analogues have shown potent activity, representing a novel set of antiviral compounds with unique structural features (Yeo et al., 2005).
Inhibiting HBV Gene Expression
Helioxanthin has been found to suppress HBV gene expression and replication in hepatocellular carcinoma cells by selectively modulating the transcriptional machinery of human liver cells. This effect is liver-specific and involves the alteration of DNA-binding activity of nuclear extract to specific HBV promoter elements (Tseng et al., 2008).
Development of New Anti-HBV Agents
Further research on helioxanthin derivatives has led to the identification of compounds with high activity against HBV. These compounds suppress viral surface antigen and DNA expression, as well as viral RNA, by deactivating core promoters. Their unique mode of action makes them potential candidates for anti-HBV combination therapy (Janmanchi et al., 2013).
特性
IUPAC Name |
11-(1,3-benzodioxol-5-yl)-8,9-dihydro-[1,3]benzodioxolo[7,6-g]phthalazine-7,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O6/c23-19-11-5-9-2-4-13-18(28-8-26-13)16(9)15(17(11)20(24)22-21-19)10-1-3-12-14(6-10)27-7-25-12/h1-6H,7-8H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSPEYYAEFFUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=CC5=C3C(=O)NNC5=O)C=CC6=C4OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。